molecular formula C20H24N4O4 B2535285 N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide CAS No. 941871-05-2

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide

Cat. No.: B2535285
CAS No.: 941871-05-2
M. Wt: 384.436
InChI Key: CFCLPIKNYQMPJI-UHFFFAOYSA-N
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Description

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of a methoxyphenyl group, a morpholinoethyl group, and a pyridinyl group linked through an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methoxyphenylacetic acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

    Formation of 2-(3-methoxyphenyl)-2-morpholinoethanol: This involves the reaction of 3-methoxyphenylacetic acid with morpholine in the presence of a dehydrating agent.

    Synthesis of this compound: The final step involves the reaction of 2-(3-methoxyphenyl)-2-morpholinoethanol with pyridine-4-carboxylic acid and oxalyl chloride under controlled conditions to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as acidic or basic environments.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl or 3-carboxyphenyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-3-yl)oxalamide
  • N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-5-yl)oxalamide

Uniqueness

N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-(pyridin-4-yl)oxalamide is unique due to its specific substitution pattern and the presence of both morpholino and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-pyridin-4-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-27-17-4-2-3-15(13-17)18(24-9-11-28-12-10-24)14-22-19(25)20(26)23-16-5-7-21-8-6-16/h2-8,13,18H,9-12,14H2,1H3,(H,22,25)(H,21,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCLPIKNYQMPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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